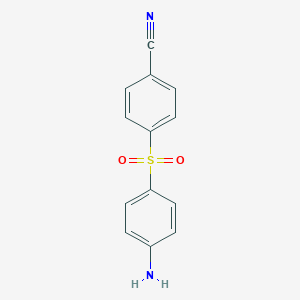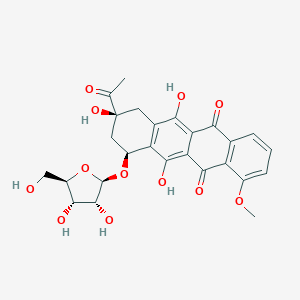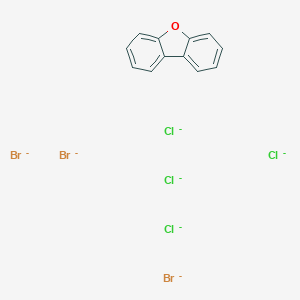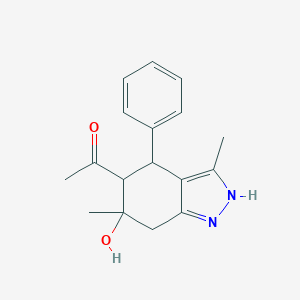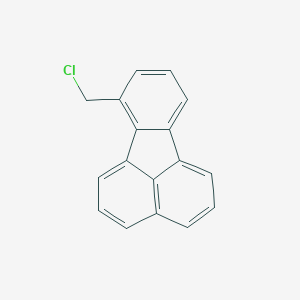
7-Chloromethylfluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloromethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique chemical properties. PAHs are organic compounds that are formed during the incomplete combustion of fossil fuels, wood, and other organic materials. They are known to have carcinogenic and mutagenic properties, making them a subject of intense research in the field of environmental health.
Mécanisme D'action
The mechanism of action of 7-Chloromethylfluoranthene is not well understood. However, it is believed to act through the formation of DNA adducts, which can lead to mutations and cancer.
Effets Biochimiques Et Physiologiques
7-Chloromethylfluoranthene has been shown to have a number of biochemical and physiological effects. It has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. It has also been shown to induce oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Chloromethylfluoranthene in lab experiments is its unique chemical properties, which make it a useful model compound for studying the carcinogenic and mutagenic properties of 7-Chloromethylfluoranthenes. However, one of the limitations of using 7-Chloromethylfluoranthene in lab experiments is its potential toxicity, which can make it difficult to work with.
Orientations Futures
There are a number of future directions for research on 7-Chloromethylfluoranthene. One direction is to study its potential as a biomarker for 7-Chloromethylfluoranthene exposure. Another direction is to study its potential as a therapeutic target for cancer. Additionally, further research is needed to better understand its mechanism of action and its potential toxicity.
Méthodes De Synthèse
7-Chloromethylfluoranthene can be synthesized through a variety of methods, including the Friedel-Crafts reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The Friedel-Crafts reaction involves the reaction of fluoranthene with chloromethyl benzene in the presence of a Lewis acid catalyst. The Suzuki coupling reaction involves the reaction of fluoranthene with a boronic acid derivative in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of fluoranthene with an alkynyl derivative in the presence of a palladium catalyst.
Applications De Recherche Scientifique
7-Chloromethylfluoranthene has been widely used in scientific research due to its unique chemical properties. It has been used as a model compound to study the carcinogenic and mutagenic properties of 7-Chloromethylfluoranthenes. It has also been used to study the environmental fate and transport of 7-Chloromethylfluoranthenes.
Propriétés
Numéro CAS |
103393-71-1 |
|---|---|
Nom du produit |
7-Chloromethylfluoranthene |
Formule moléculaire |
C17H11Cl |
Poids moléculaire |
250.7 g/mol |
Nom IUPAC |
7-(chloromethyl)fluoranthene |
InChI |
InChI=1S/C17H11Cl/c18-10-12-6-3-8-14-13-7-1-4-11-5-2-9-15(16(11)13)17(12)14/h1-9H,10H2 |
Clé InChI |
YQWDZLYVEVNEIF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=CC=CC(=C4C3=CC=C2)CCl |
SMILES canonique |
C1=CC2=C3C(=C1)C4=CC=CC(=C4C3=CC=C2)CCl |
Autres numéros CAS |
103393-71-1 |
Synonymes |
7-CHLOROMETHYLFLUORANTHENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



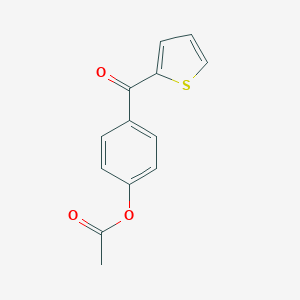
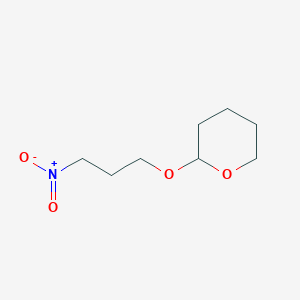
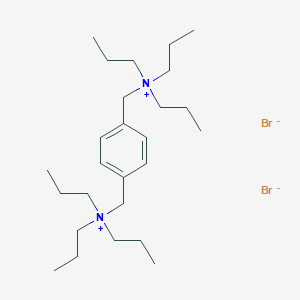
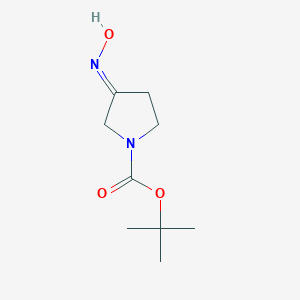
![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)
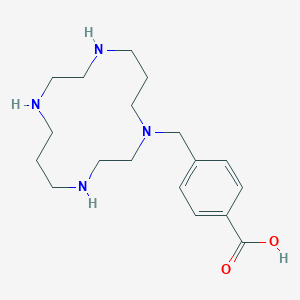
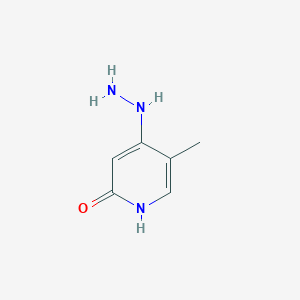
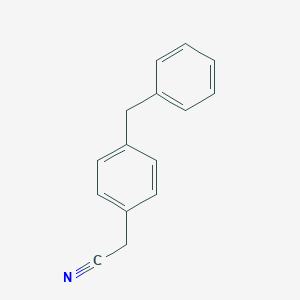
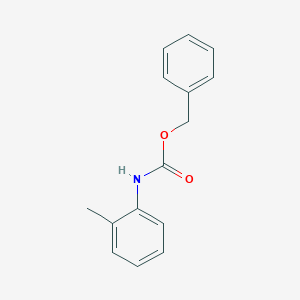
![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)
